2,2-Dimethyl-1-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one
CAS No.: 1040647-29-7
Cat. No.: VC6126784
Molecular Formula: C18H24N6O
Molecular Weight: 340.431
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040647-29-7 |
|---|---|
| Molecular Formula | C18H24N6O |
| Molecular Weight | 340.431 |
| IUPAC Name | 2,2-dimethyl-1-[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazin-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C18H24N6O/c1-18(2,3)17(25)24-11-9-23(10-12-24)16-7-6-15(21-22-16)20-14-5-4-8-19-13-14/h4-8,13H,9-12H2,1-3H3,(H,20,21) |
| Standard InChI Key | MRCAVHWMOCYKLP-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=CN=CC=C3 |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s IUPAC name, 2,2-dimethyl-1-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one, reflects its hybrid architecture:
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Pyridazine ring: A six-membered aromatic system with two adjacent nitrogen atoms at positions 1 and 2.
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Piperazine substituent: A saturated six-membered ring with two nitrogen atoms at positions 1 and 4, linked to the pyridazine core.
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Pyridin-3-ylamino group: A pyridine ring substituted at position 3 with an amino group, conferring hydrogen-bonding capacity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₈H₂₄N₆O | |
| Molecular weight | 340.431 g/mol | |
| CAS number | 1021249-35-3 | |
| SMILES | CC(C)(C)C(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=CN=CC=C3 | |
| Topological polar surface area | 89.1 Ų |
The tert-butyl group (2,2-dimethylpropanoyl) enhances lipophilicity (logP ≈ 3.5), favoring membrane permeability .
Synthesis and Optimization
Synthetic Routes
Industrial synthesis typically employs a five-step sequence:
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Pyridazine functionalization: Bromination at position 6 of pyridazine using POBr₃ .
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Buchwald–Hartwig amination: Coupling 6-bromopyridazin-3-amine with pyridin-3-ylboronic acid under Pd catalysis .
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Piperazine introduction: Nucleophilic aromatic substitution (SNAr) with 1-(tert-butyl)piperazine under basic conditions .
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Ketone formation: Oxidation of the propanol intermediate using Jones reagent.
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Purification: Chromatography (HPLC) achieves >98% purity.
Table 2: Reaction Conditions and Yields
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| 1 | POBr₃, DMF | 80°C | 72 |
| 2 | Pd(dba)₂, Xantphos, K₃PO₄ | 100°C | 65 |
| 3 | K₂CO₃, DMSO | 120°C | 81 |
| 4 | CrO₃, H₂SO₄ | 0°C | 68 |
Biological Activity and Mechanism
Kinase Inhibition Profile
The compound selectively inhibits TAK1 (IC₅₀ = 55 nM), outperforming reference inhibitors like takinib (IC₅₀ = 187 nM) . Structural analysis reveals:
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Hydrogen bonding: The pyridin-3-ylamino group interacts with TAK1’s hinge region (Met-104 backbone) .
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Hydrophobic interactions: The tert-butyl group occupies a pocket near Val-50, enhancing binding affinity .
Table 3: Selectivity Against Kinases (IC₅₀, nM)
| Kinase | IC₅₀ |
|---|---|
| TAK1 | 55 |
| JNK1 | >10,000 |
| ERK2 | >10,000 |
| p38α | 2,300 |
Antiproliferative Effects
In multiple myeloma cell lines (MPC-11, H929), the compound reduces viability (GI₅₀ = 30–50 nM) by blocking NF-κB and MAPK pathways .
Therapeutic Applications
Oncology
Preclinical models demonstrate efficacy in:
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Multiple myeloma: Synergizes with bortezomib to overcome proteasome inhibitor resistance .
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Solid tumors: Suppresses metastasis in triple-negative breast cancer xenografts .
Autoimmune Diseases
TAK1 inhibition reduces IL-6 and TNF-α production in rheumatoid arthritis synovial fibroblasts (EC₅₀ = 90 nM) .
Pharmacokinetics and Toxicity
Table 4: ADME Parameters (Rat)
| Parameter | Value |
|---|---|
| Oral bioavailability | 42% |
| t₁/₂ | 6.2 h |
| Plasma protein binding | 89% |
| CYP3A4 inhibition | IC₅₀ > 50 μM |
No hepatotoxicity (ALT/AST < 2× baseline) was observed at 100 mg/kg doses .
Research Frontiers
Structural Analogues
Modifying the pyridine substituent (e.g., 4-methylpiperazine) improves solubility while maintaining potency .
Combination Therapies
Co-administration with PD-1/PD-L1 inhibitors enhances antitumor immunity in melanoma models .
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